6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole
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Overview
Description
- It belongs to the class of alpha amino acids and derivatives , where the amino group is attached to the carbon atom adjacent to the carboxylate group (alpha carbon) .
- Typically formulated as a salt with diethanolamine , Diodone was used as a watersoluble, nephrotropic, high osmolar X-ray contrast medium .
Diodone: is an organic compound with the chemical formula C11H16I2N2O5 .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for Diodone are not readily available in the literature.
- For industrial production, further research would be needed to uncover the precise methods employed.
Chemical Reactions Analysis
- Diodone likely undergoes various reactions, including oxidation, reduction, and substitution .
- Common reagents and conditions used in these reactions remain unspecified.
- The major products formed from these reactions would require additional investigation.
Scientific Research Applications
- Diodone’s applications span several fields:
Radiology: As a contrast agent in , aiding in visualizing the urinary system.
Medicine: Used for diagnostic purposes in medical imaging.
Research: Investigated for its properties and potential therapeutic applications.
Mechanism of Action
- The precise mechanism by which Diodone exerts its effects remains elusive.
- Further studies are necessary to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
- Diodone’s uniqueness can be highlighted by comparing it to other iodinated contrast agents.
- Unfortunately, a comprehensive list of similar compounds is not readily available.
Properties
CAS No. |
161155-36-8 |
---|---|
Molecular Formula |
C4H3N5O2 |
Molecular Weight |
153.1 g/mol |
IUPAC Name |
3-nitro-2,4-dihydropyrazolo[4,3-c]pyrazole |
InChI |
InChI=1S/C4H3N5O2/c10-9(11)4-3-2(6-8-4)1-5-7-3/h1H,(H,5,7)(H,6,8) |
InChI Key |
RPAZGWLNBVGJCH-UHFFFAOYSA-N |
SMILES |
C1=NNC2=C(NN=C21)[N+](=O)[O-] |
Isomeric SMILES |
C1=NNC2=C1NN=C2[N+](=O)[O-] |
Canonical SMILES |
C1=NNC2=C1NN=C2[N+](=O)[O-] |
Synonyms |
Pyrazolo[4,3-c]pyrazole, 1,4-dihydro-3-nitro- |
Origin of Product |
United States |
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